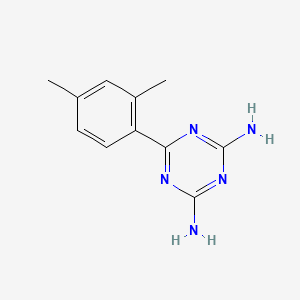

6-(2,4-dimethylphenyl)-1,3,5-Triazine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-6-3-4-8(7(2)5-6)9-14-10(12)16-11(13)15-9/h3-5H,1-2H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTGOSZVMBGNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 6 2,4 Dimethylphenyl 1,3,5 Triazine 2,4 Diamine

Established and Emerging Synthetic Routes for the Triazine Framework

The construction of the 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine structure can be approached through various synthetic pathways, primarily involving cyclization and condensation reactions or through the derivatization of a pre-formed triazine ring.

Cyclization and Condensation Reactions of Precursors

The most common and direct approach for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines involves the cyclocondensation of a nitrile with cyanoguanidine (dicyandiamide). In the case of this compound, this would involve the reaction of 2,4-dimethylbenzonitrile (B1265751) with cyanoguanidine. This reaction is often facilitated by basic conditions and can be significantly accelerated using microwave irradiation, which is considered a green chemistry approach due to reduced reaction times and often improved yields. nih.govnih.gov

An alternative and widely utilized method is a one-pot, three-component reaction involving an aromatic aldehyde, cyanoguanidine, and an arylamine. researchgate.netnih.gov For the target molecule, this would involve the condensation of 2,4-dimethylbenzaldehyde (B100707) and cyanoguanidine. This reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, and is also amenable to microwave-assisted conditions. researchgate.netnih.gov

The general scheme for the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines from nitriles and cyanoguanidine is presented below:

Scheme 1: General synthesis of 6-aryl-2,4-diamino-1,3,5-triazines via cyclocondensation.

A summary of representative conditions for the synthesis of related 6-aryl-2,4-diamino-1,3,5-triazines is provided in the table below.

| Aryl Precursor | Reagents | Conditions | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Cyanoguanidine, KOH | 2-Propanol, reflux | ~60% | wiserpub.com |

| Benzonitrile | Cyanoguanidine | Microwave, 150°C, 15 min | 92% | nih.gov |

| Aromatic Aldehydes | Cyanoguanidine, Arylamines, HCl | Microwave, then base | Not specified | researchgate.netnih.gov |

Nucleophilic Aromatic Substitution Strategies for Triazine Derivatization

An alternative strategy for the synthesis of this compound involves the derivatization of a pre-existing triazine core. A common precursor for such derivatizations is 2,4-diamino-6-chloro-1,3,5-triazine. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr).

One powerful method for achieving this transformation is the palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net In this approach, 2,4-diamino-6-chloro-1,3,5-triazine can be coupled with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base. This method offers a versatile route to a wide range of 6-aryl-2,4-diamino-1,3,5-triazines with high yields. researchgate.net

The reactivity of the chlorine atoms on a triazine ring is highly dependent on the other substituents. For instance, in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms can be substituted sequentially by various nucleophiles. The substitution of the first chlorine is facile, while subsequent substitutions require harsher conditions due to the deactivating effect of the introduced electron-donating groups. researchgate.net In the case of 2,4-diamino-6-chloro-1,3,5-triazine, the two amino groups significantly reduce the electrophilicity of the carbon bearing the chlorine, making nucleophilic substitution more challenging and often requiring forcing conditions or catalytic activation.

Scheme 2: Suzuki cross-coupling for the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines.

The table below summarizes the conditions for Suzuki cross-coupling reactions on 6-chloro-2,4-diaminotriazine.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 78% | researchgate.net |

| 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 82% | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 75% | researchgate.net |

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in the efficient synthesis of this compound and its analogs. As mentioned, both acid and base catalysis are employed in the cyclocondensation routes.

In the three-component synthesis from an aldehyde and cyanoguanidine, an acid catalyst is crucial for the initial formation of the dihydrotriazine intermediate. In palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst and ligands is critical for achieving high yields and preventing side reactions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in this area. nih.govnih.govresearchgate.netnih.gov The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. This is particularly beneficial for the synthesis of 2,4-diamino-1,3,5-triazines from nitriles and cyanoguanidine. nih.govnih.gov

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the reaction kinetics and mechanistic pathways is crucial for optimizing the synthesis of this compound.

Investigation of Intermediate Species and Transition States

The synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines is proposed to proceed through a dihydrotriazine intermediate. researchgate.netnih.gov The reaction, catalyzed by acid, likely involves the initial formation of a biguanide (B1667054) from the arylamine and cyanoguanidine, which then undergoes nucleophilic addition to the aldehyde. Subsequent cyclization and dehydration would lead to the dihydrotriazine salt.

This dihydrotriazine intermediate is then subjected to treatment with a base, which is believed to induce a Dimroth rearrangement. This rearrangement is followed by a spontaneous dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product. researchgate.netnih.gov

For the more direct synthesis from a nitrile and cyanoguanidine, the mechanism is thought to involve the base-catalyzed addition of cyanoguanidine to the nitrile, followed by an intramolecular cyclization to form the triazine ring.

Influence of Reaction Conditions on Product Distribution

The reaction conditions, including temperature, solvent, and catalyst, can significantly influence the reaction rate and the distribution of products. In the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines, the use of microwave irradiation has been shown to be highly effective in driving the reaction to completion and minimizing the formation of side products. nih.govnih.gov

In the case of nucleophilic aromatic substitution on a chlorotriazine, the temperature and the nature of the nucleophile and base are critical. For Suzuki coupling, the choice of the palladium catalyst, ligands, and base can affect the efficiency of the cross-coupling and the potential for competing reactions such as hydrodehalogenation. researchgate.net The steric hindrance of the incoming nucleophile can also play a significant role, with bulkier groups potentially requiring more forcing conditions.

Advancements in Sustainable and Green Synthesis Protocols

Modern synthetic strategies for this compound are increasingly aligned with the principles of green chemistry. These methods aim to reduce reaction times, minimize energy consumption, and decrease or eliminate the use of hazardous solvents. The primary green approaches involve the reaction of either 2,4-dimethylbenzonitrile with dicyandiamide (B1669379) or a one-pot, three-component reaction between 2,4-dimethylbenzaldehyde, cyanoguanidine, and an amine source, often facilitated by non-conventional energy sources.

Microwave irradiation has emerged as a highly effective tool for the synthesis of 6-aryl-1,3,5-triazine-2,4-diamines, offering dramatic reductions in reaction time and often improving product yields compared to conventional heating. chim.itnih.gov The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates.

Two primary microwave-assisted pathways are applicable for the synthesis of this compound:

From Nitriles: This method involves the reaction of 2,4-dimethylbenzonitrile with dicyandiamide. Microwave irradiation facilitates the cyclocondensation reaction, typically in the presence of a small amount of a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure homogeneity and efficient energy absorption. researchgate.net This approach is valued for its simplicity and high atom economy. researchgate.netrsc.org

One-Pot, Three-Component Synthesis: A highly efficient, one-pot, microwave-assisted method involves the condensation of an aromatic aldehyde, cyanoguanidine, and an arylamine. nih.govnih.gov For the target compound, this would involve reacting 2,4-dimethylbenzaldehyde and cyanoguanidine. The reaction is typically acid-catalyzed (e.g., with hydrochloric acid) and proceeds through a dihydrotriazine intermediate. nih.govresearchgate.net Subsequent treatment with a base under continued microwave irradiation promotes dehydrogenative aromatization to yield the final 1,3,5-triazine (B166579) product. nih.gov This one-pot protocol is particularly advantageous for generating chemical libraries and avoids the isolation of intermediates. nih.govmonash.edu

Research on closely related 6-aryl-1,3,5-triazine-2,4-diamines demonstrates the typical efficiency of microwave-assisted synthesis.

| Aryl Substituent (Starting Aldehyde) | Reaction Time (min) | Power (W) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | 15-30 | Variable | Ethanol | 69-83 | nih.gov |

| 4-Chlorophenyl | 15 | 120°C (Temp) | Pyridine | 70 | beilstein-journals.org |

| 4-Methylphenyl | 55 | 140°C (Temp) | Ethanol/HCl | High (not specified) | researchgate.net |

| Various Aryls | 10-15 | N/A | DMSO (reduced) | 85-95 | chim.it |

The application of ultrasonic irradiation, or sonochemistry, offers another green alternative for chemical synthesis. The underlying mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov

While specific literature detailing the ultrasound-assisted synthesis of this compound is scarce, the principles have been successfully applied to other triazine derivatives. A key advantage of sonochemistry is its potential to facilitate reactions in greener solvents, such as water, at ambient temperatures. nih.gov A developed sonochemical protocol for certain 1,3,5-triazine derivatives demonstrated the ability to achieve high yields in as little as five minutes using water as the solvent, presenting a significant improvement in the environmental profile compared to both conventional and microwave-assisted methods that often require organic solvents. nih.gov

Applying this methodology to the synthesis of the target compound would likely involve the sonication of 2,4-dimethylbenzaldehyde and cyanoguanidine in an aqueous medium. This approach would be exceptionally environmentally benign, avoiding organic solvents and high energy inputs from heating.

| Compound Type | Reaction Time (min) | Solvent | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Substituted 1,3,5-Triazines | 5 | Water | >75 | Extremely short time, green solvent | nih.gov |

Minimizing or eliminating solvents is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Microwave-assisted synthesis is particularly amenable to solvent-free (neat) or reduced-solvent conditions.

For the synthesis of this compound, a solvent-free approach would typically involve irradiating a solid mixture of the reactants, such as 2,4-dimethylbenzonitrile and dicyandiamide. chim.it In some cases, a small quantity of a solvent like DMSO is added not as a bulk medium but to form a slurry, ensuring better heat distribution and preventing localized charring while maintaining the benefits of a largely solvent-free reaction. researchgate.net One-pot reactions involving cyanamide, aromatic aldehydes, and amines have also been successfully conducted under neat conditions with microwave heating. researchgate.net These methods offer simplified work-up procedures, as the product can often be isolated directly by precipitation or simple washing, avoiding complex and solvent-intensive purification steps. researchgate.netrsc.org

| Methodology | Reactants | Conditions | Solvent | Benefit | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Aryl Nitrile + Dicyandiamide | 10-15 min | None or minimal DMSO | Reduced waste, simple work-up | chim.itresearchgate.net |

| Microwave-Assisted Three-Component | Aryl Aldehyde + Cyanamide + Amine | Variable | Neat (Solvent-Free) | High efficiency, simple procedure | researchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Studies: Elucidating Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis for 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine would provide invaluable insights into its molecular geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing.

A crystallographic study would yield a detailed table of intramolecular distances and angles. It is expected that the 1,3,5-triazine (B166579) ring would exhibit a high degree of planarity, with C-N bond lengths within the ring indicative of aromatic character. The bond lengths between the triazine ring and the exocyclic amino groups, as well as the bond connecting the triazine ring to the 2,4-dimethylphenyl substituent, would be of particular interest.

Table 1: Anticipated Intramolecular Geometric Parameters for this compound (Note: This table is illustrative and contains hypothetical data based on related structures, as experimental data is not currently available.)

| Parameter | Atom(s) Involved | Expected Value |

| Bond Length | C(triazine)-N(triazine) | ~1.33 Å |

| Bond Length | C(triazine)-C(phenyl) | ~1.48 Å |

| Bond Length | C(triazine)-N(amino) | ~1.35 Å |

| Bond Angle | N-C-N (in triazine) | ~126° |

| Bond Angle | C-N-C (in triazine) | ~114° |

| Torsion Angle | N(triazine)-C(triazine)-C(phenyl)-C(phenyl) | 40-60° |

The two primary amino groups on the triazine ring are potent hydrogen bond donors, while the ring nitrogen atoms are hydrogen bond acceptors. This functionality is expected to lead to the formation of extensive intermolecular hydrogen-bonding networks. In many related 2,4-diamino-1,3,5-triazine structures, molecules form dimeric motifs through pairs of N-H···N hydrogen bonds, creating characteristic R²₂(8) graph set notations. These dimers can then further assemble into higher-order structures such as tapes, sheets, or three-dimensional frameworks, influenced by other weaker interactions like C-H···π and π-π stacking.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those capable of forming strong directional interactions like hydrogen bonds. Different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to different polymorphs of this compound, each with a unique crystal packing and, consequently, different physical properties. The existence of polymorphs can only be confirmed through systematic screening and crystallographic analysis of crystals grown under various conditions.

High-Resolution Solution-Phase Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure of a molecule in solution and for probing its dynamic behavior.

¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The spectrum would be expected to show distinct signals for the amino protons, the aromatic protons of the dimethylphenyl ring, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4-substitution pattern. The amino protons might appear as a broad singlet due to exchange processes and quadrupole broadening from the adjacent nitrogen atoms.

¹³C NMR: The spectrum would show characteristic signals for the three distinct carbon atoms in the triazine ring, the carbons of the 2,4-dimethylphenyl ring (including the two methyl carbons), and the carbon atom attached to the triazine ring.

Variable-temperature NMR studies could provide insights into conformational dynamics, such as the rate of rotation around the C(triazine)-C(phenyl) bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆ (Note: This table is illustrative and contains hypothetical data based on related structures, as experimental data is not currently available.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | -NH₂ | 6.5 - 7.5 (broad) |

| ¹H | Aromatic CH | 7.0 - 7.8 |

| ¹H | -CH₃ | 2.1 - 2.5 |

| ¹³C | C2, C4 (triazine) | ~167 |

| ¹³C | C6 (triazine) | ~171 |

| ¹³C | Aromatic C | 127 - 140 |

| ¹³C | -CH₃ | ~20 |

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic bands for the N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹). Other significant absorptions would include C=N stretching vibrations of the triazine ring (around 1500-1600 cm⁻¹) and C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric "breathing" mode of the triazine ring, often weak in the IR spectrum, is typically a strong and sharp band in the Raman spectrum (around 1000 cm⁻¹), making it a useful diagnostic peak. Aromatic C-C stretching vibrations would also be prominent.

The combined use of IR and Raman spectroscopy can provide information about the molecular symmetry based on the mutual exclusion principle, if the molecule were to possess a center of inversion in its crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules with conjugated π systems. libretexts.org The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its two primary chromophores: the aromatic 2,4-dimethylphenyl ring and the heterocyclic 1,3,5-triazine ring.

The interaction of UV light with the molecule promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org For this compound, two principal types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions occur within the aromatic phenyl ring and the triazine ring, which both contain extensive π-electron systems. The conjugation between the phenyl and triazine rings can lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the non-conjugated individual chromophores. These transitions are typically characterized by high molar absorptivity (ε).

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) lone pair, primarily on the nitrogen atoms of the triazine ring and amino groups, to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com They can be sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in polar solvents due to hydrogen bonding. youtube.com

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. researchgate.net For this compound, advanced techniques such as high-resolution and tandem mass spectrometry provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netlongdom.org This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. longdom.org

For this compound (C₁₁H₁₃N₅), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value, when compared to the theoretical mass, serves as a crucial confirmation of the compound's elemental composition. HRMS is capable of resolving minute mass differences, thereby providing a high degree of confidence in the assigned chemical formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₅⁺ |

| Calculated Exact Mass | 216.1244 |

| Nominal Mass | 216 |

Tandem Mass Spectrometry (MS/MS) for Substructure Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" that reveals the connectivity of atoms and helps to elucidate the structure of different parts of the molecule.

Key predicted fragmentation pathways include:

Loss of Ammonia (NH₃) or Cyanamide (CH₂N₂): Cleavage of the amino groups from the triazine ring is a common fragmentation pathway for diaminotriazines.

Cleavage of the Dimethylphenyl Group: The bond between the triazine ring and the 2,4-dimethylphenyl group can cleave, leading to ions corresponding to each of these substructures.

Ring Opening/Fragmentation: The stable triazine ring can undergo cleavage, leading to a series of characteristic smaller fragment ions.

These fragmentation patterns allow for the detailed confirmation of the different structural components of the molecule.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 199.10 | [M+H - NH₃]⁺ |

| 119.09 | [C₈H₁₁]⁺ (Protonated xylene) |

| 105.07 | [C₇H₇N]⁺ (Fragment from dimethylphenyl group) |

| 98.05 | [C₃H₄N₄]⁺ (Fragment of the triazine ring) |

Computational Chemistry and Theoretical Modeling of 6 2,4 Dimethylphenyl 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a fundamental understanding of the electronic properties that govern the behavior of 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (ground state geometry) and thermodynamic properties of molecules. researchgate.netresearchgate.net For this compound, calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry.

These studies reveal that the molecule is not planar. Steric hindrance between the ortho-methyl group on the phenyl ring and the adjacent nitrogen of the triazine ring forces the two ring systems to be twisted relative to each other. This is characterized by a significant dihedral angle. The calculated bond lengths and angles are consistent with the hybridization of the constituent atoms. For instance, the C-N bonds within the triazine ring exhibit partial double bond character.

Table 1: Calculated Geometric Parameters for this compound Note: These are representative values derived from DFT calculations and may vary based on the specific level of theory and basis set used.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-N (in triazine ring) | ~ 1.33 - 1.35 Å | |

| C-N (amino group) | ~ 1.36 Å | |

| C-C (inter-ring bond) | ~ 1.48 Å | |

| Bond Angles | ||

| N-C-N (in triazine ring) | ~ 125° - 127° | |

| C-N-C (in triazine ring) | ~ 113° - 115° | |

| Dihedral Angle | ||

| Phenyl C-C vs. Triazine C-N | ~ 55° - 65° |

Frontier Molecular Orbital (FMO) Analysis and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A larger gap suggests higher stability.

For this compound, the HOMO is predominantly localized over the electron-rich 2,4-diamino-1,3,5-triazine portion of the molecule, specifically on the amino groups and the ring nitrogen atoms. This indicates that these are the most probable sites for electrophilic attack. The LUMO, in contrast, is mainly distributed across the π-system of the triazine and dimethylphenyl rings. This suggests that the ring systems are the likely sites for nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energy Values Note: Values are illustrative and highly dependent on the computational method.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 to -6.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | 4.9 to 5.3 eV |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. dtic.mil In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP surface shows the most negative potential concentrated around the nitrogen atoms of the triazine ring and the exocyclic amino groups, due to their lone pairs of electrons. These sites are therefore the primary locations for hydrogen bond acceptance and interaction with electrophiles. Conversely, the hydrogen atoms of the amino groups exhibit the most positive potential, making them the primary sites for hydrogen bond donation.

Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov These simulations model the movements and interactions of atoms, revealing information about flexibility and behavior in solution. nih.govekb.eg

Analysis of Molecular Flexibility and Rotational Barriers

The primary source of flexibility in this compound is the rotation around the single bond connecting the phenyl and triazine rings. MD simulations can be used to explore the potential energy surface of this rotation. Due to the steric clash between the ortho-methyl group of the phenyl ring and the triazine ring, there is a significant energy barrier to free rotation. rsc.org This leads to a preferred, twisted (non-planar) conformation, as also predicted by DFT calculations. The molecule will spend most of its time in this low-energy conformation, with occasional, brief transitions over the rotational energy barrier.

Simulation of Solvation Effects and Self-Association Behavior

MD simulations in a solvent box (e.g., water) can model how the molecule interacts with its environment. The polar amino groups and the nitrogen atoms of the triazine ring are capable of forming strong hydrogen bonds with water molecules, which is a key factor in its solubility. Simulations can characterize the structure and stability of this hydration shell.

Furthermore, these simulations can predict the molecule's tendency to aggregate. The presence of both hydrogen bond donor (-NH₂) and acceptor (=N-) sites makes this compound prone to self-association. rsc.org Molecules can form dimeric structures through pairs of N-H···N hydrogen bonds, a common motif observed in the crystal structures of similar triazine derivatives. nih.gov These interactions can lead to the formation of larger clusters or aggregates in solution.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Information regarding the direct prediction and correlation of spectroscopic properties with experimental data for this compound through computational methods is not available in the reviewed literature.

No published studies were found that contain simulated Nuclear Magnetic Resonance (NMR) chemical shifts or calculated vibrational frequencies for this compound. As a result, a data table for these properties cannot be generated.

The scientific literature lacks studies focused on the computational validation and refinement of the spectroscopic properties of this compound.

Theoretical Insights into Structure-Property Relationships

While the broader class of diaryl-1,3,5-triazine-2,4-diamines has been subject to computational studies like Quantitative Structure-Activity Relationship (QSAR) modeling to investigate their biological activities, a specific theoretical analysis of the structure-property relationships for this compound is not documented in the available research.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Reactivity of the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring, also known as s-triazine, is the central structural motif of the compound and dictates much of its chemical behavior. Its properties are fundamentally different from those of benzene (B151609) due to the incorporation of three nitrogen atoms.

Susceptibility to Nucleophilic Attack and Ring Transformations

The 1,3,5-triazine ring is characterized by a significant susceptibility to nucleophilic attack. Unlike benzene, which readily undergoes electrophilic substitution, the triazine core's chemistry is dominated by nucleophilic substitution pathways. nih.gov This enhanced reactivity is attributed to the presence of three electronegative nitrogen atoms, which reduce the electron density of the ring carbons. The resonance energy of triazine isomers is considerably weaker than that of benzene, which further facilitates nucleophilic substitution over electrophilic alternatives. nih.gov

The most common manifestation of this reactivity is the sequential displacement of leaving groups, such as halides, from a triazine core. For instance, in the synthesis of substituted triazines from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms can be replaced by various nucleophiles in a stepwise manner. acs.orgma.edu This process is often temperature-dependent, with the first substitution occurring at low temperatures (e.g., 0 °C), the second at room temperature, and the third requiring heat. acs.orgma.edu This controlled, sequential reactivity allows for the precise construction of asymmetrically substituted triazines. mdpi.comnih.gov

Under the influence of certain potent nucleophiles, the 1,3,5-triazine ring can undergo more drastic transformations, including ring-opening reactions. nih.gov These reactions can lead to the formation of various acyclic or alternative heterocyclic structures, demonstrating the triazine ring's role as a synthon in organic synthesis. nih.gov

Electron Deficiency and Its Impact on Reaction Pathways

The defining electronic feature of the 1,3,5-triazine ring is its pronounced electron deficiency. libretexts.orgnih.gov The three nitrogen atoms exert a strong electron-withdrawing effect, polarizing the ring system and rendering the carbon atoms electrophilic. This property is the primary driver for the ring's susceptibility to nucleophilic attack. nih.gov

This electron-poor nature also enables the triazine ring to participate in non-covalent interactions that are uncommon for electron-rich aromatic systems like benzene. Specifically, the 1,3,5-triazine ring can engage in anion-π and lone pair-π interactions, where it interacts favorably with anions or molecules possessing lone pairs of electrons. libretexts.orglibretexts.org These interactions have been observed in the solid-state structures of triazine-based coordination compounds and can play a significant role in supramolecular chemistry and crystal engineering. nih.govlibretexts.org

Furthermore, the electron deficiency of the triazine core makes it a suitable component in inverse electron demand Diels-Alder reactions. researchgate.net In these cycloaddition reactions, the electron-poor triazine acts as the diene, reacting with electron-rich dienophiles. This pathway provides a powerful method for constructing new heterocyclic systems. researchgate.net The presence of electron-donating groups, such as the two amino groups in 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, modulates this reactivity but the inherent electron-deficient character of the core ring system remains a dominant influence on its reaction pathways.

Functionalization at the Amino Groups

The two primary amino groups at the C2 and C4 positions of the triazine ring are key sites for functionalization, offering handles for derivatization and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atoms of the amino groups are nucleophilic and can readily participate in a variety of common amine-based chemical transformations. These reactions allow for the extension of the molecular framework and the introduction of diverse functional groups.

Acylation: The amino groups can be acylated to form N-triazinyl amides. For instance, 2-amino- nih.govwikipedia.orgorganic-chemistry.orgtriazines can react with ketones in the presence of a copper catalyst and iodine to selectively form N-( nih.govwikipedia.orgorganic-chemistry.orgtriazine-2-yl) α-ketoamides or N-( nih.govwikipedia.orgorganic-chemistry.orgtriazine-2-yl) amides, depending on the reaction conditions. researchgate.net

Alkylation and Arylation: While direct N-alkylation or N-arylation of 2,4-diaminotriazines requires specific conditions to control selectivity, the introduction of substituted amino groups is a common strategy in triazine synthesis. This is typically achieved by reacting a halo-triazine precursor, such as cyanuric chloride, with the desired primary or secondary amine. mdpi.comnih.gov Grignard reagents have also been employed in the alkylation and arylation of triazine systems. researchgate.net The possibility of further functionalizing the terminal amino groups of 6-aryl-2,4-diamino-1,3,5-triazines is recognized as a route to novel compounds. nih.govthieme-connect.de

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Source |

|---|---|---|---|---|

| Acylation | 2-Amine- nih.govwikipedia.orgorganic-chemistry.orgtriazine, Ketone | CuCl, I₂, DMSO, 120 °C | N-( nih.govwikipedia.orgorganic-chemistry.orgTriazine-2-yl) α-ketoamide | researchgate.net |

| Acylation | 2-Amine- nih.govwikipedia.orgorganic-chemistry.orgtriazine, Ketone | CuCl, I₂, O₂ (Air) | N-( nih.govwikipedia.orgorganic-chemistry.orgTriazine-2-yl) amide | researchgate.net |

| Alkylation/Amination (via synthesis) | Cyanuric Chloride, Dialkylamine | Stepwise, controlled temperature | 2-Alkyl-4,6-dialkylamino-1,3,5-triazine | researchgate.net |

Formation of Polymeric Scaffolds via Amine Reactivity

The amino groups of 2,4-diaminotriazines are capable of forming multiple hydrogen bonds, a property that is fundamental to the self-assembly of these molecules into larger supramolecular structures, including polymeric scaffolds. The well-known melamine-cyanuric acid system, which forms highly stable hydrogen-bonded networks, serves as a prime example of this behavior. mdpi.com

The reactivity of the amino groups can be harnessed to create covalent polymeric structures. The nucleophilic nature of the amines allows them to react with amine-reactive functional groups on other monomers or polymers. organic-chemistry.org For example, they can react with electrophilic species like acyl chlorides, isocyanates, or epoxides to form polyamide, polyurea, or polyamine networks, respectively. This reactivity is central to the development of triazine-containing polymers and resins. Furthermore, acylation of the amino groups can be used to design specific quadruple hydrogen-bonded systems, which can direct the non-covalent synthesis of linear polymers and other nanostructures. mdpi.com These polymeric scaffolds are of interest in materials science and, particularly in a biomedical context, for applications in tissue engineering where they can provide structural support for cell growth. chemguideforcie.co.ukstudymind.co.uk

Modifications and Transformations of the 2,4-dimethylphenyl Substituent

The 2,4-dimethylphenyl moiety offers additional sites for chemical modification, although its reactivity is significantly influenced by the strongly electron-withdrawing 1,3,5-triazine-2,4-diamine (B193344) group to which it is attached. Reactions can be targeted at either the methyl groups or the aromatic ring itself.

The 1,3,5-triazine ring acts as a powerful deactivating group, withdrawing electron density from the phenyl ring through an inductive effect. libretexts.org This deactivation makes the 2,4-dimethylphenyl ring much less susceptible to electrophilic aromatic substitution than xylene itself. Any electrophilic attack would be directed to the positions meta to the C-N bond connecting to the triazine (positions 3 and 5 of the phenyl ring), as these positions are least deactivated. The two methyl groups are activating, ortho, para-directing substituents; however, the deactivating effect of the triazine ring is expected to be the dominant influence.

The benzylic hydrogens on the two methyl groups are activated and represent primary sites for functionalization. libretexts.org These methyl groups are susceptible to oxidation by strong oxidizing agents. wikipedia.org Reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on an aromatic ring to carboxylic acids, provided a benzylic hydrogen is present. libretexts.org Milder and more selective methods can also be employed to oxidize benzylic methyl groups to the corresponding aldehydes using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) or 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ). thieme-connect.de However, the rate of these oxidations is typically reduced by the presence of electron-withdrawing substituents on the aromatic nucleus. thieme-connect.de

| Reaction Site | Reaction Type | Typical Reagents | Expected Product Moiety | Source |

|---|---|---|---|---|

| Methyl Groups | Oxidation to Carboxylic Acid | KMnO₄, H₃O⁺, heat | Dicarboxyphenyl | libretexts.org |

| Methyl Groups | Oxidation to Aldehyde | Cerium(IV) ammonium nitrate or DDQ | Diformylphenyl | thieme-connect.de |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (Forcing conditions) | Nitro-2,4-dimethylphenyl (substitution at C3 or C5) |

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2,4-dimethylphenyl substituent on the 1,3,5-triazine core is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions are governed by the electronic effects of the substituents already present on the phenyl ring: the two methyl groups and the 2,4-diamino-1,3,5-triazin-6-yl group.

Activating and Directing Effects : Methyl groups are electron-donating through an inductive effect and hyperconjugation, thus they are considered activating groups. libretexts.org They stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the substitution, increasing the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org

Deactivating Effects : The 1,3,5-triazine ring, with its three electronegative nitrogen atoms, is a strong electron-withdrawing group. This deactivates the phenyl ring towards electrophilic attack by reducing its electron density. Electron-withdrawing groups typically act as meta directors. libretexts.org

In the case of this compound, the positions on the phenyl ring are influenced by these competing effects. The methyl groups at C2 and C4 strongly activate the ring and direct incoming electrophiles to positions 3, 5, and 6. The triazine group at C1 deactivates the ring and would direct to positions 3 and 5. The combined effect is that the positions ortho and para to the methyl groups (positions 3, 5, and 6) are the most likely sites for substitution, with the strong activating nature of the two methyl groups likely overcoming the deactivating effect of the triazine ring under sufficiently forcing conditions. Position 5 is sterically the most accessible.

Below is a table outlining potential electrophilic aromatic substitution reactions on the phenyl ring.

| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 6-(5-Nitro-2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 6-(5-Bromo-2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2,4-Dimethyl-5-(4,6-diamino-1,3,5-triazin-2-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Substitution at position 5, e.g., 6-(5-Alkyl-2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Substitution at position 5, e.g., 1-(2,4-Dimethyl-5-(4,6-diamino-1,3,5-triazin-2-yl)phenyl)ethan-1-one |

Side-Chain Reactions and Their Impact on Overall Properties

The methyl groups on the phenyl ring serve as reactive sites for side-chain functionalization, which can significantly alter the molecule's physicochemical properties. The primary reactions involve the benzylic carbon, which is the carbon atom directly attached to the aromatic ring.

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methyl groups into carboxylic acid groups. youtube.com This reaction proceeds as long as the benzylic carbon has at least one hydrogen atom. youtube.com The oxidation of one or both methyl groups would introduce polar, acidic functional groups. This transformation would dramatically increase the molecule's polarity and water solubility, and provide new sites for hydrogen bonding or salt formation.

Benzylic Halogenation: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. This reaction selectively introduces a bromine atom onto the benzylic carbon. The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -OR, -CN). youtube.com

| Reaction Type | Reagents | Product Functional Group | Impact on Properties |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic acid (-COOH) | Increased polarity and water solubility; introduces acidic site for salt formation or further derivatization (e.g., esterification). |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic bromide (-CH₂Br) | Creates a versatile intermediate for introducing various functional groups via nucleophilic substitution. |

Heterocyclic Annulation and Fusion with Other Ring Systems

Heterocyclic annulation involves the construction of a new ring that is fused to an existing ring system. For this compound, the diaminotriazine core presents opportunities for such transformations. The two primary amino groups and the endocyclic ring nitrogens can act as nucleophiles in cyclocondensation reactions with appropriate bifunctional electrophiles.

The following table outlines hypothetical annulation strategies based on established heterocyclic synthesis principles.

| Reagent Type | Example Reagent | Potential Fused Ring System | Reaction Principle |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Acetylacetone (2,4-pentanedione) | Pyrimido[1,2-a] wikipedia.orgnih.govchim.ittriazine | Condensation of the amino groups with the two carbonyl functions to form a fused pyrimidine (B1678525) ring. |

| α,β-Unsaturated Carbonyl | Diethyl malonate | Pyrimido[1,2-a] wikipedia.orgnih.govchim.ittriazine derivative | Michael addition followed by intramolecular cyclization and condensation. |

| Carbon disulfide | CS₂ | Thiadiazolo[3,2-a] wikipedia.orgnih.govchim.ittriazine | Reaction with the diamine moiety to form a fused five-membered ring containing sulfur. |

Supramolecular Assembly and Self-Organization Principles

The 2,4-diamino-1,3,5-triazine moiety is a well-established building block in supramolecular chemistry due to its specific and reliable hydrogen-bonding capabilities. The two amino groups act as hydrogen bond donors (D), while the triazine ring nitrogen at position 1 acts as a hydrogen bond acceptor (A), creating a distinct DDA hydrogen-bonding array.

This arrangement facilitates self-assembly into highly organized, non-covalent structures. A common and stable motif formed by 2,4-diamino-s-triazine derivatives is an inversion dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph-set notation ring. nih.gov These robust dimeric units can then serve as secondary building blocks, connecting with other dimers or molecules through additional hydrogen bonds to form higher-order structures like one-dimensional ribbons, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.net

| Supramolecular Motif | Interacting Groups | Hydrogen Bond Type | Resulting Structure |

|---|---|---|---|

| Inversion Dimer (R²₂(8) motif) | Amino group (donor) and Triazine N1 (acceptor) | N-H···N | Discrete dimeric pair |

| Ribbon/Tape | Dimers linked by further N-H···N interactions | N-H···N | 1D chain-like assembly |

| 3D Network | Dimers or ribbons linked by various H-bonds (e.g., N-H···O if other functional groups are present) | N-H···N, N-H···O, C-H···π | Extended 3D framework nih.govnih.gov |

Applications in Advanced Materials Science and Catalysis Research

Incorporation into High-Performance Polymeric Materials

The diamine functionality and rigid triazine core of 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine make it a valuable component in the synthesis of robust polymeric materials. Its incorporation can enhance thermal stability, flame retardancy, and porosity, leading to the development of materials suited for demanding applications.

Monomeric Units for Thermosets and Engineering Plastics

While direct studies detailing the use of this compound as a primary monomer are not extensively documented, the closely related compound, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine), is well-known for its application in thermosetting resins. haz-map.com Benzoguanamine is a key component in the formation of amino resins, which are valued for their hardness, heat resistance, and clarity. These resins are often created through condensation reactions with formaldehyde. Given the structural similarities, it is plausible that this compound could be employed in a similar capacity to create thermosetting polymers with potentially enhanced solubility and modified mechanical properties due to the presence of the dimethylphenyl group. The amino groups on the triazine ring provide reactive sites for polymerization, allowing for its integration into various polymer backbones.

Cross-linking Agents and Network Formation

The diamine nature of this compound suggests its potential as a cross-linking agent to create robust, three-dimensional polymer networks. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. Triazine-based compounds, in general, are recognized for their ability to form highly cross-linked structures. For instance, tricarbamoyl triazines have been explored as effective crosslinkers for curing active hydrogen-containing compounds, leading to the formation of thermosetting systems with urethane (B1682113) or urea (B33335) linkages. google.com Although specific research on this compound as a cross-linking agent is not widely available, its two reactive amine groups could readily participate in reactions with epoxy, isocyanate, or other functional groups to form a durable network structure. This would be particularly beneficial in applications requiring high-performance thermosets, such as coatings, adhesives, and composites.

Development of Flame Retardant Additives

The high nitrogen content of the triazine ring makes this compound and its derivatives promising candidates for flame retardant additives in polymeric materials. During combustion, nitrogen-containing compounds can release inert gases like nitrogen, which dilute the flammable gases and inhibit the combustion process. Furthermore, they can promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus slowing down the degradation of the underlying material.

Research has shown that triazine derivatives can be effective charring agents. For example, a study on sym-2,4,6-trisubstituted-s-triazine derivatives demonstrated their ability to enhance the flame retardancy of polypropylene (B1209903) when combined with ammonium (B1175870) polyphosphate in an intumescent flame-retardant system. mdpi.com Another study detailed the synthesis of a novel phosphorus/nitrogen-containing flame retardant derived from 2,4-diamino-6-phenyl-1,3,5-triazine and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This compound significantly improved the flame retardancy of epoxy resins. mdpi.com Specifically, the incorporation of this type of flame retardant led to an increase in the limiting oxygen index (LOI) and the achievement of a V-0 rating in the UL-94 vertical burning test, indicating excellent fire resistance. mdpi.com The presence of both phosphorus and nitrogen elements often leads to a synergistic flame-retardant effect, acting in both the condensed and gas phases. nih.govresearchgate.net

| Polymer Matrix | Flame Retardant System | Key Findings |

| Polypropylene (PP) | sym-2,4,6-trisubstituted-s-triazine derivatives with ammonium polyphosphate (APP) | Achieved UL-94 V-0 rating, indicating high flame retardancy. mdpi.com |

| Epoxy Resin (EP) | DOPO-substituted aminophenyl-s-triazine (TAT-DOPO) | Increased char residue and improved thermal stability. nih.gov |

| Epoxy Resin (EP) | Vanillin, 2,4-Diamino-6-phenyl-1,3,5-triazine, and DOPO derived compound | Reached UL-94 V-0 level with increased LOI value. mdpi.com |

Porous Organic Polymers and Frameworks

The rigid and planar structure of the triazine core, combined with the potential for forming extended networks through its diamine functionalities, makes this compound a suitable building block for the synthesis of porous organic polymers (POPs) and frameworks. rsc.org These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability, making them attractive for applications in gas storage and separation, catalysis, and sensing.

Triazine-based POPs are often synthesized through polycondensation reactions. For instance, porous organic polymers have been successfully prepared by reacting melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) with various dialdehydes. mdpi.com A study on carbonized aminal-linked porous organic polymers utilized 6,6'-(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine) as a monomer, highlighting the utility of diamino-triazine derivatives in creating porous structures. nih.gov While specific examples employing this compound are not prevalent in the reviewed literature, its structural characteristics align with the requirements for creating robust porous networks. The introduction of the 2,4-dimethylphenyl group could influence the resulting polymer's porosity and surface properties.

Role in Functional Materials and Optoelectronics

The conjugated π-system of the triazine ring and the attached aromatic group in this compound endows it with interesting photophysical properties, making it a candidate for applications in functional materials and optoelectronics.

Components in Photo- and Electroluminescent Materials

Triazine derivatives are known to be effective components in photo- and electroluminescent materials due to their electronic properties. The triazine ring often acts as an electron-accepting core, which can be functionalized with various electron-donating or electron-withdrawing groups to tune the material's emission color and efficiency.

Electron Transport Materials in Organic Electronics

Triazine-based molecules are recognized for their electron-deficient nature, which makes them promising candidates for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). The 1,3,5-triazine (B166579) core acts as a strong electron-accepting unit. Research on compounds like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) has demonstrated good electron mobilities, exceeding 10⁻⁴ cm² V⁻¹ s⁻¹. The introduction of aryl substituents, such as the dimethylphenyl group in the target compound, is expected to influence the morphological, thermal, and photophysical properties. The linkage between the triazine core and the peripheral aryl moieties can affect the extent of π-conjugation, which in turn determines the triplet energy levels of the material. For efficient performance in phosphorescent OLEDs, the ETM should possess a high triplet energy to confine excitons on the dopant. While no specific data exists for this compound, its structural similarity to other triazine-based ETMs suggests it could be a viable area for future investigation in organic electronics.

Dyes and Pigments: Research on Color Properties and Stability

The 1,3,5-triazine scaffold is a component of various dyes and pigments. The parent compound, 6-phenyl-1,3,5-triazine-2,4-diamine, is noted for its use in dye formulations, contributing to vibrant colors and stability. chemimpex.comdyestuffintermediates.com The color properties of such compounds are dictated by the chromophoric system formed by the triazine ring and its substituents. The introduction of a 2,4-dimethylphenyl group could potentially modify the electronic transitions within the molecule, thereby altering its absorption and emission spectra. This could lead to shifts in color and potentially enhance properties like lightfastness and thermal stability. However, without experimental data, the specific color properties and stability of this compound remain speculative.

Catalytic Applications and Ligand Design

The nitrogen atoms in the triazine ring and the amino substituents offer multiple coordination sites, making triazine derivatives versatile ligands in catalysis.

As Ligands in Organometallic Catalysis

Triazine-based ligands have been explored in organometallic chemistry. The electronic properties of the triazine ring, being more π-acidic than pyridine, can enhance the stability of catalysts under reducing conditions and facilitate metal-to-ligand charge transfer. semanticscholar.org The specific steric and electronic effects of the 2,4-dimethylphenyl group would influence the coordination environment around a metal center. This could impact the catalytic activity and selectivity in various transformations. The design of ligands often involves modifying substituents to fine-tune these properties. semanticscholar.org

Organocatalysis and Metal-Free Catalytic Systems

The development of metal-free catalytic systems is a significant area of green chemistry. While direct evidence for the use of this compound in organocatalysis is not available, related triazine derivatives are of interest. Transition-metal-free syntheses of 1,3,5-triazines have been developed, highlighting the move towards more environmentally benign chemical processes. The basic nitrogen sites on the triazine ring and amino groups could potentially act as Brønsted or Lewis basic sites to catalyze organic reactions.

Heterogeneous Catalysis and Catalyst Supports

Porous organic polymers based on triazine units have been synthesized and utilized as supports for heterogeneous catalysts. uc.pt These materials can offer high surface areas and tunable functionalities. For instance, triazine-based frameworks have been used to support copper nanoparticles for catalytic applications. uc.pt The incorporation of this compound as a building block in such polymers could introduce specific functionalities and influence the catalytic performance of the resulting material. Metal-organic frameworks (MOFs) containing triazine moieties have also been investigated as efficient heterogeneous catalysts for various organic syntheses. mdpi.com

Advanced Analytical Methodologies for Comprehensive Characterization in Research Settings

Chromatographic Separation Techniques for Purity, Isolation, and Reaction Monitoring

Chromatographic methods are indispensable tools for separating the components of a mixture, making them essential for assessing the purity of synthesized compounds, isolating specific components, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine. It is routinely used to determine the purity of a synthesized batch and to quantify the amount of the compound in a sample. In a typical setup, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the triazine core and phenyl substituent exhibit strong absorbance.

The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For related compounds like 2,4-Diamino-6-phenyl-1,3,5-triazine, HPLC is the standard method for assay determination, often requiring a purity of ≥98.0%. This level of precision is critical for ensuring the reliability of subsequent research findings.

Table 1: Illustrative HPLC Purity Analysis Data for a Synthesized Batch

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Main Peak) | 5.8 minutes |

| Peak Area (Main Compound) | 4850 mAUs |

| Total Peak Area | 4925 mAUs |

| Calculated Purity | 98.48% |

While the target compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable technique for detecting and quantifying volatile impurities and residual solvents from the synthesis process. The synthesis of this compound may involve various solvents (e.g., toluene, ethanol, acetonitrile) and volatile starting materials or byproducts. A headspace GC method is often employed, where the sample is heated to release volatile components into the headspace of the vial, and an aliquot of this gas is injected into the GC system. This technique effectively separates the highly volatile compounds from the non-volatile triazine product, allowing for their precise quantification.

Table 2: Typical GC Headspace Parameters for Residual Solvent Analysis

| Parameter | Setting |

| Column | DB-624 or equivalent |

| Injector Temperature | 200 °C |

| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

Hyphenated Techniques for Coupled Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantitative and qualitative analysis, offering structural information about the separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive methods for identifying unknown impurities and byproducts in a sample. researchgate.net For this compound, LC-MS is particularly powerful. After chromatographic separation via HPLC, the eluent is directed into a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any related impurities. Fragmentation of these ions within the mass spectrometer yields a unique pattern that can be used to elucidate the chemical structure of even trace-level impurities. epa.govresearchgate.net

This technique is crucial for creating a comprehensive impurity profile, which is essential for understanding the reaction mechanism and optimizing the synthesis to minimize byproduct formation. Potential impurities could include incompletely reacted starting materials, products from side reactions, or degradation products.

Table 3: Example of Impurity Profile Data from LC-MS Analysis

| Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Proposed Identity |

| 3.5 | 126.1 | Dicyandiamide (B1669379) (Starting Material) |

| 4.2 | 146.2 | 2,4-Dimethylbenzonitrile (B1265751) (Starting Material) |

| 5.8 | 216.3 | This compound |

| 6.5 | 429.5 | Dimeric byproduct |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material. The analysis involves heating a small sample of the compound on a highly sensitive balance under a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its mass as the temperature is increased. The resulting TGA curve plots the percentage of mass loss against temperature.

For triazine-based compounds, TGA can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis. mdpi.com This information is critical for determining the upper-temperature limit for storage and processing of the material. Studies on similar triazine derivatives show that decomposition often occurs in a single, well-defined step. mdpi.com The thermal decomposition of 2,4,6-triazido-1,3,5-triazine, for instance, has been studied in detail to determine its kinetic and activation parameters. researchgate.net

Table 4: Representative TGA Data for a Triazine Derivative

| Parameter | Measurement |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (N₂) |

| Onset Decomposition Temp. (T_onset) | 285 °C |

| Peak Decomposition Temp. (T_peak) | 298 °C |

| Mass Loss in Main Step | ~95% |

| Final Residue at 600 °C | ~5% |

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to investigate the thermal properties of a material as a function of temperature. In the study of this compound, DSC analysis provides critical data on melting points, glass transitions, and other phase changes, offering insights into its purity, polymorphism, and thermal stability.

Detailed Research Findings:

A comprehensive search of scientific literature and chemical databases did not yield specific Differential Scanning Calorimetry data for this compound. While thermal analyses of other substituted triazine derivatives have been reported, direct experimental values for the target compound are not publicly available at this time.

For analogous triazine compounds, DSC studies typically reveal sharp endothermic peaks corresponding to their melting points. The temperature and enthalpy of these transitions are indicative of the crystalline structure and intermolecular forces within the material. For instance, studies on structurally related aryl-substituted triazines often report high melting points, reflecting the rigidity and planarity of the triazine core and the potential for strong intermolecular interactions such as hydrogen bonding and π-π stacking.

Hypothetical DSC Data Table:

In the absence of experimental data, a hypothetical data table is presented below to illustrate how such findings would be structured.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data Not Available | Data Not Available | Data Not Available |

| Decomposition | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. The values are not based on experimental results for this compound.

Microscopic and Imaging Techniques for Material Morphology (e.g., SEM, TEM)

The morphological characteristics of a chemical compound, including its particle size, shape, and surface topography, are critical parameters that can influence its bulk properties and performance in various applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution visualization of material morphology.

Detailed Research Findings:

Specific morphological studies using SEM or TEM for this compound have not been identified in the available scientific literature. Research on similar small molecule organic compounds often employs these techniques to characterize the crystalline habit, surface features, and the presence of any amorphous content or aggregation.

SEM analysis would typically be used to examine the exterior morphology of the crystalline powder, providing information on the shape and size distribution of the particles. TEM, on the other hand, offers higher resolution and can be used to investigate the internal structure, including any defects or dislocations within the crystals, and to visualize nanoscale features.

Hypothetical Morphological Data Table:

The following table is a hypothetical representation of the type of data that would be collected from microscopic analysis.

| Technique | Parameter | Observation |

| SEM | Particle Shape | Data Not Available |

| SEM | Particle Size Range | Data Not Available |

| SEM | Surface Topography | Data Not Available |

| TEM | Internal Structure | Data Not Available |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Emerging Research Frontiers and Future Perspectives

Integration into Advanced Supramolecular and Self-Assembled Systems

The 2,4-diamino-1,3,5-triazine scaffold is a well-established building block in supramolecular chemistry due to its ability to form robust and predictable hydrogen-bonding networks. researchgate.netrsc.org The arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens) facilitates self-assembly into higher-order structures. rsc.org For 6-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, the dimethylphenyl group introduces steric factors and potential for π-π stacking interactions, which can be exploited to guide the formation of complex, custom-made architectures.

Future research is directed towards integrating this compound into multicomponent systems. Co-crystallization with molecules containing complementary hydrogen-bonding motifs, such as carboxylic acids, can lead to the formation of supramolecular ribbons and other ordered assemblies. nih.gov The N–H⋯O and O–H⋯N interactions in such systems create stable, predictable patterns. nih.gov The crystal structures of related 2,4-diamino-6-R-1,3,5-triazine derivatives reveal that N–H⋯N interactions are pivotal, leading to diverse structures ranging from pseudo-honeycomb networks to corrugated rosette layers. researchgate.netrsc.org The specific nature of the 'R' group—in this case, 2,4-dimethylphenyl—is crucial in dictating the final supramolecular arrangement. The steric bulk of the dimethylphenyl group could direct assembly towards more open or channel-like structures, which are of interest for host-guest chemistry.

| Motif Type | Interacting Groups | Typical Resulting Structure | Reference |

|---|---|---|---|

| DDA-AAD | Amino Groups (Donor) and Triazine Nitrogens (Acceptor) | Rosettes, Ribbons, Layers | researchgate.netrsc.org |

| R²₂(8) | Amino-Triazine and Carboxylic Acid (N—H⋯O, O—H⋯N) | Supramolecular Ribbons, Acid-Base Pairs | nih.gov |

| π-π Stacking | Aromatic Rings (e.g., dimethylphenyl) | Stacked Columns, Stabilized 3D Networks | researchgate.net |

Exploration of Novel and Sustainable Synthetic Pathways

While traditional methods for triazine synthesis exist, the future lies in developing more efficient, economical, and environmentally friendly pathways. Green chemistry principles are increasingly important, favoring methods that reduce solvent usage, energy consumption, and reaction times. chim.it Microwave-assisted synthesis has emerged as a powerful tool for achieving these goals in the preparation of substituted 1,3,5-triazines. rsc.org

One promising and sustainable route for synthesizing 6-substituted-2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) with the corresponding nitrile (in this case, 2,4-dimethylbenzonitrile) under microwave irradiation. researchgate.netrsc.org This method is notable for its simplicity, rapid reaction times, and often requires a minimal amount of a high-boiling solvent like DMSO or can sometimes be performed under solvent-free conditions. chim.it Another advanced approach is the one-pot, three-component condensation of cyanoguanidine, an aromatic aldehyde (2,4-dimethylbenzaldehyde), and an amine, which can also be facilitated by microwave heating. nih.govnih.gov These methods offer significant advantages over conventional heating, as summarized in the table below.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 24 h) | Minutes (e.g., 10-15 min) | researchgate.netchim.it |

| Energy Consumption | High | Low | nih.gov |

| Solvent Usage | Often requires large volumes of refluxing solvent | Minimal solvent or solvent-free | rsc.org |

| Work-up | Often requires extensive purification (e.g., chromatography) | Simple precipitation and filtration often suffice | chim.it |

| Yields | Variable | Generally good to excellent | nih.gov |

Future research will likely focus on optimizing these microwave protocols for the specific synthesis of this compound and exploring catalytic, solvent-free conditions to further enhance the sustainability of the process.

Development of Next-Generation Functional Materials Utilizing the Triazine Scaffold

The 1,3,5-triazine (B166579) ring is an electron-deficient scaffold that, when appropriately substituted, serves as a versatile building block for a wide range of functional materials. researchgate.net Its high nitrogen content, thermal stability, and rigid structure make it an ideal component for porous organic polymers (POPs), conjugated microporous polymers (CMPs), and optoelectronic materials. researchgate.netcrimsonpublishers.comnih.gov

The incorporation of the this compound unit into polymeric frameworks is a key area for future development. Triazine-based POPs are known for their high surface areas and tunable porosity, making them excellent candidates for applications such as CO2 capture and heterogeneous catalysis. crimsonpublishers.commdpi.commdpi.com The diamino functionality of the title compound provides reactive sites for polycondensation reactions, while the dimethylphenyl group can influence the pore size and surface properties of the resulting polymer. Furthermore, triazine-based CMPs have shown great promise as visible-light-active photocatalysts for hydrogen production, with performance directly linked to the triazine content. nih.gov The unique electronic structure of the triazine core also makes it suitable for creating host materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net

| Material Type | Key Properties | Potential Application | Reference |

|---|---|---|---|

| Porous Organic Polymers (POPs) | High surface area, tunable porosity, high nitrogen content | CO₂ capture, gas storage, heterogeneous catalysis | crimsonpublishers.commdpi.commdpi.com |

| Conjugated Microporous Polymers (CMPs) | π-conjugated skeleton, permanent porosity, tunable bandgap | Photocatalytic hydrogen evolution, optoelectronics | nih.gov |

| Luminescent Materials | Electron-deficient core, thermal stability | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors | researchgate.net |

| Nano-Covalent Triazine Polymers (NCTPs) | High specific surface area, large pore volume, pH-responsive | Drug delivery and tracking | crimsonpublishers.comcrimsonpublishers.com |

Theoretical and Computational Advancements in Predicting Triazine Behavior

As experimental research progresses, theoretical and computational methods are becoming indispensable for predicting the behavior of triazine derivatives and guiding the design of new materials and molecular systems. acs.org Density Functional Theory (DFT) has been successfully used to investigate the geometries, electronic structures, and stability of various triazine compounds. rsc.orgmdpi.com Such calculations can elucidate the planarity of the triazine ring, the degree of conjugation, and the nature of the frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity and photophysical properties. rsc.orgresearchgate.net